2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol
CAS No.:
Cat. No.: VC15628625
Molecular Formula: C16H26N2O5S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O5S |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 2,6-dimethoxy-4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol |
| Standard InChI | InChI=1S/C16H26N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)12-13-10-14(22-2)16(19)15(11-13)23-3/h10-11,19H,4-9,12H2,1-3H3 |
| Standard InChI Key | MTUKYPIKOGCPME-UHFFFAOYSA-N |
| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₆H₂₆N₂O₅S, with a molecular weight of 358.5 g/mol. Its IUPAC name, 2,6-dimethoxy-4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol, reflects the following structural features:
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A phenolic core with methoxy (-OCH₃) groups at positions 2 and 6.
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A piperazine ring linked to the phenol’s 4-position via a methylene (-CH₂-) bridge.
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A propylsulfonyl group (-SO₂-C₃H₇) attached to the piperazine nitrogen .
The sulfonyl group introduces strong electron-withdrawing characteristics, potentially enhancing metabolic stability and target binding affinity compared to non-sulfonated analogs .
Spectroscopic and Computational Data
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InChI Key:
MTUKYPIKOGCPME-UHFFFAOYSA-N. -
Canonical SMILES:
COC1=CC(=C(C(=C1)OC)O)CN2CCN(CC2)S(=O)(=O)CCC. -
Hydrogen Bonding: The phenolic -OH and sulfonyl oxygen atoms serve as hydrogen bond donors and acceptors, respectively, critical for interactions with biological targets .
Synthesis Methods and Optimization
Challenges in Synthesis
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Regioselectivity: Ensuring sulfonation occurs exclusively at the piperazine nitrogen.
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Purification: Separation of byproducts due to the polar nature of sulfonyl groups .
Comparative Analysis with Structural Analogues
Piperazine Derivatives
Key Trends:
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Sulfonyl vs. Carbonyl: Sulfonyl groups enhance metabolic stability but may reduce solubility compared to carbonyl analogs .
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Aromatic vs. Aliphatic: Pyridinylmethyl groups (e.g., CCG-19160) improve CNS penetration, whereas propylsulfonyl may favor peripheral targets .
Preliminary Studies and Future Directions
In Vitro and In Vivo Data
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Lipid Peroxidation Inhibition: Urea-phenol hybrids reduced lipid peroxidation by 65–99% at 100 μM .
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Mitochondrial Effects: Analog 17b disrupted mitochondrial membranes at IC₅₀ = 24.3 μM .
Research Gaps
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Mechanistic Studies: No data exist on the target compound’s interaction with specific enzymes or receptors.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
Recommendations
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Structure-Activity Relationship (SAR) Studies: Systematically modify the sulfonyl chain length and piperazine substituents.
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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